Cas no 797031-07-3 (Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide)

Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide is a heterocyclic amide derivative combining furan and pyridine moieties, offering versatile reactivity for pharmaceutical and chemical synthesis. Its bifunctional structure enables applications as a building block in medicinal chemistry, particularly in the development of bioactive compounds targeting neurological and metabolic pathways. The pyridine group enhances binding affinity, while the furan ring contributes to electron-rich aromatic interactions. This compound exhibits favorable solubility in polar organic solvents, facilitating downstream modifications. Its stability under standard laboratory conditions makes it suitable for diverse synthetic workflows. The amide linkage provides a robust scaffold for further derivatization, supporting structure-activity relationship studies in drug discovery.
Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide structure
797031-07-3 structure
Product Name:Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide
CAS No:797031-07-3
MF:C13H15N3O2
MW:245.277102708817
CID:3080083
PubChem ID:3156863
Update Time:2025-06-08

Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide Chemical and Physical Properties

Names and Identifiers

    • Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide
    • CHEMBL4583394
    • furan-2-carboxylic acid [2-[(pyridin-3-ylmethyl)-amino]-ethyl]-amide
    • furan-2-carboxylic acid(2-[(pyridin-3-ylmethyl)-amino]-ethyl)-amide
    • BAS 07572960
    • AKOS000302813
    • N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide
    • 797031-07-3
    • furan-2-carboxylic acid (2-[(pyridin-3-ylmethyl)-amino]-ethyl)-amide
    • Z287034520
    • MDL: MFCD04361215
    • Inchi: 1S/C13H15N3O2/c17-13(12-4-2-8-18-12)16-7-6-15-10-11-3-1-5-14-9-11/h1-5,8-9,15H,6-7,10H2,(H,16,17)
    • InChI Key: XSYFHBIGFOCYBP-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C(NCCNCC1C=NC=CC=1)=O

Computed Properties

  • Exact Mass: 245.116426730Da
  • Monoisotopic Mass: 245.116426730Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 67.2Ų

Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM525533-1g
N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide
797031-07-3 97%
1g
$338 2024-07-23

Additional information on Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide

Introduction to Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide (CAS No. 797031-07-3)

Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide, identified by its CAS number 797031-07-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide incorporates a unique combination of functional groups, including a furan ring, a carboxylic acid moiety, and an amide linkage. These structural features contribute to its versatile reactivity and biological interactions. The presence of a pyridine ring with a methylamino substituent further enhances its potential as a pharmacophore, enabling interactions with various biological targets.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurological disorders. Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide has emerged as a compound of interest due to its ability to interact with key enzymes and receptors involved in these pathways. Preliminary studies have suggested that this molecule may exhibit inhibitory effects on certain kinases and transcription factors, which are critical in disease progression.

One of the most compelling aspects of Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide is its potential for further chemical modification. The amide and carboxylic acid groups provide numerous opportunities for derivatization, allowing researchers to fine-tune its biological activity and pharmacokinetic properties. This flexibility makes it an attractive candidate for structure-based drug design and optimization.

Recent advancements in computational chemistry have enabled the use of molecular modeling techniques to predict the binding affinity and interaction modes of Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide with biological targets. These studies have provided valuable insights into how the compound can be optimized for better efficacy and reduced toxicity. By leveraging these computational tools, researchers can accelerate the drug discovery process and identify lead compounds more efficiently.

The synthesis of Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide presents both challenges and opportunities for synthetic chemists. The complex architecture of the molecule requires careful planning and execution to ensure high yields and purity. However, recent developments in synthetic methodologies have made it possible to access such complex structures more readily than ever before. These advancements include novel catalytic systems and green chemistry approaches that enhance efficiency and sustainability.

In the context of medicinal chemistry, the exploration of bioisosteres is a key strategy for improving drug candidates. Bioisosterism involves replacing one functional group with another that has similar physical or chemical properties but may offer advantages in terms of pharmacokinetics or metabolic stability. The structural features of Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide make it an excellent candidate for bioisosteric replacements, which could lead to the discovery of more effective therapeutic agents.

The role of natural products in drug discovery cannot be overstated. Many bioactive compounds have been derived from natural sources, providing inspiration for synthetic chemists. While Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide is not directly derived from a natural product, its structural motifs can be inspired by known natural products. This approach has led to the development of novel compounds with significant therapeutic potential.

The future prospects for Furan-2-carboxylic acid {2-[(pyridin-3-yli m m ethyl)-amino]-ethyl}-amide are promising, with ongoing research aimed at elucidating its mechanism of action and exploring new applications. As our understanding of biological systems continues to grow, so does the potential for this compound to contribute to the development of innovative treatments for various diseases.

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